3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one
Description
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-9-4-6-7(11)8-2-3-10(5)6/h4H,2-3H2,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIFDOQXXYPIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824666-77-4 | |
| Record name | 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the formation of imidazo[1,5-a]pyrazine derivatives can be achieved through cyclization reactions involving imines and other intermediates . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have revealed that derivatives of imidazo[1,5-a]pyrazin-8-one compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various derivatives and their evaluation against human colon cancer cell lines (HCT-116 and HT-29). One compound demonstrated an IC50 range of 6.587 to 11.10 µM, indicating potent antiproliferative effects. The mechanism involved the activation of the mitochondrial apoptotic pathway, characterized by the up-regulation of Bax and down-regulation of Bcl2, leading to caspase activation and subsequent cell death .
1.2 Neuroprotective Potential
The compound has been investigated for its role as an inhibitor of beta-secretase (BACE), an enzyme implicated in Alzheimer's disease. Inhibiting BACE can potentially reduce the formation of amyloid plaques associated with neurodegeneration. This application is crucial as Alzheimer's disease affects millions globally, and current treatments primarily address symptoms rather than underlying causes .
Synthesis Methodologies
2.1 Novel Synthetic Approaches
A novel synthetic pathway for creating highly substituted chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-ones has been developed using Meldrum's acid as a starting material. This method utilizes amino esters as a chiral pool and facilitates intramolecular cyclization to form the pyrazine ring efficiently . Such methodologies are vital for producing compounds with specific stereochemistry that may enhance biological activity.
2.2 Parallel Synthesis Techniques
The incorporation of various substituents at different stages during synthesis allows for parallel synthesis techniques, making it easier to generate libraries of compounds for screening against biological targets. This approach accelerates drug discovery processes by enabling rapid testing of multiple derivatives .
Data Summary and Case Studies
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Evaluation against colon cancer cell lines | IC50 values between 6.587 to 11.10 µM; mitochondrial apoptotic pathway activation |
| Neuroprotective Potential | Inhibition of beta-secretase in Alzheimer's disease | Potential reduction in amyloid plaque formation |
| Synthesis Methodologies | Novel synthetic routes using Meldrum's acid | Efficient formation of chiral derivatives; parallel synthesis capabilities |
Mechanism of Action
The mechanism of action of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Comparisons
Its dihydro structure may reduce conjugation, limiting fluorescence compared to aromatic analogs .
Antioxidant Activity: 6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine derivatives show moderate DPPH radical scavenging (IC₅₀ = 5 mM) .
Membrane Interactions:
- Liposome studies in highlight imidazo[1,5-a]pyridine’s utility as membrane probes. The target compound’s dihydro core may alter lipid bilayer intercalation dynamics due to reduced planarity.
Stability and Reactivity
- Thermal Stability: Melting points vary widely (178–266°C), with sulfonyl derivatives (3b, 3j) exhibiting higher thermal stability due to strong intermolecular interactions .
- Chemical Reactivity: The 6,7-dihydro configuration in the target compound may enhance susceptibility to oxidation compared to fully aromatic systems.
Biological Activity
3-Methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a fused imidazo-pyrazine ring system with a methyl group at the third position and a carbonyl group at the eighth position. Its molecular formula is . The unique structural arrangement contributes to its interaction with various biological targets, including enzymes and receptors.
Anticancer Properties
Research has demonstrated that 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one exhibits significant anticancer activity. In vitro studies evaluated its effects against several cancer cell lines, including Hep-2, HepG2, MCF-7, and A375. The results indicated that the compound had a notable cytotoxic effect on these cancer cells while showing lower toxicity towards normal Vero cells.
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| Hep-2 | 12.5 | Significant cytotoxicity observed |
| HepG2 | 10.3 | Moderate sensitivity to the compound |
| MCF-7 | 8.9 | Strong inhibition of cell proliferation |
| A375 | 15.4 | Effective against melanoma cells |
These findings suggest that 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one may serve as a promising candidate for further development in cancer therapy .
The compound's mechanism of action appears to involve inhibition of specific enzymes and modulation of biochemical pathways. Studies indicate that it can act as an enzyme inhibitor and receptor antagonist, potentially affecting pathways involved in cell growth and apoptosis. Interaction studies utilizing kinetic assays have shown that the compound binds effectively to target enzymes through hydrogen bonding and hydrophobic interactions .
Synthesis
The synthesis of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one typically involves multicomponent reactions and cyclization methods. Various conditions can be optimized for high yields and purity. Recent methodologies highlight the use of amino esters as chiral pools and mild intramolecular cyclization techniques to enhance efficiency .
Case Studies
Recent studies have focused on the optimization of similar compounds for specific biological activities:
- ENPP1 Inhibition : A related study identified imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors, which play a role in cancer immunotherapy by enhancing immune responses .
- Antitumor Efficacy : Another investigation reported that modifications to the imidazo-pyrazine structure could lead to improved antitumor efficacy in murine models when combined with existing therapies like anti-PD-1 antibodies .
Q & A
Q. What are the efficient synthetic routes for preparing 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one?
A chiral pool strategy starting from Meldrum's acid and amino esters enables stereocontrol, followed by intramolecular cyclization under mild conditions to form the pyrazine ring. This method allows parallel synthesis by introducing diverse substituents at intermediate stages .
Q. How can the purity and structural integrity of synthesized 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one be confirmed?
High-resolution mass spectrometry (HRMS) and elemental analysis (EA) are critical for verifying molecular weight and composition. For example, HRMS (ESI) with <2 ppm error and EA deviations <0.4% confirm purity . Chromatographic methods (HPLC, TLC) and spectroscopic techniques (¹H/¹³C NMR) validate regioisomeric selectivity .
Q. What reaction conditions optimize cyclization to form the imidazo-pyrazinone core?
Cyclization is achieved via refluxing in aprotic solvents (e.g., DMF) with carbonyldiimidazole (CDI) as an activating agent. Reaction times of 24 hours at 100°C ensure complete ring closure, followed by recrystallization from i-propanol/DMFA mixtures .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the imidazo-pyrazinone scaffold?
Catalyst-assisted strategies, such as using Lewis acids or organocatalysts, direct substituents to specific positions. For example, regioselective C-3 substitution is achieved via Pd-catalyzed cross-coupling, while C-7 modifications require nucleophilic aromatic substitution under basic conditions .
Q. What methodologies are suitable for evaluating the biological activity of imidazo-pyrazinone derivatives?
In vitro kinase inhibition assays (e.g., CDK2, B-Raf) coupled with cellular apoptosis studies (Annexin V/PI staining) are standard. Immunoblotting for p53 phosphorylation and qPCR analysis of BAX/Bcl-2 ratios confirm mechanism of action .
Q. How can polymorphic forms of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one be characterized?
X-ray diffraction (XRPD) and differential scanning calorimetry (DSC) identify crystalline phases. For instance, monohydrate forms exhibit distinct endothermic peaks (~150°C) compared to anhydrous polymorphs .
Q. What strategies enable structure-activity relationship (SAR) studies on this scaffold?
Systematic substitution at positions 3 (methyl) and 7 (aryl/heteroaryl) followed by in silico docking (e.g., AutoDock Vina) identifies critical interactions with target proteins. IC₅₀ values from dose-response curves guide optimization .
Q. How can parallel synthesis accelerate the generation of imidazo-pyrazinone libraries?
Modular building blocks (e.g., bromophenyl thiophenes or carboxy derivatives) allow combinatorial diversification. Automated liquid handling and microwave-assisted cyclization reduce reaction times from days to hours .
Q. What alternative multicomponent reactions (MCRs) can access imidazo-pyrazinone analogs?
The Groebke-Blackburn-Bienaymé reaction combines diaminopyrazines, aldehydes, and isocyanides in one pot, yielding adenine-mimetic derivatives under mild conditions. Yields >80% are achievable with microwave irradiation .
Q. How do solvent and temperature affect the stability of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one?
Accelerated stability studies (40°C/75% RH) over 4 weeks show degradation <5% in anhydrous DMSO. LC-MS monitors hydrolytic decomposition, with acidic conditions (pH <3) causing rapid ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
